molecular formula C17H15Cl2NO3S B15089466 Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- CAS No. 501650-70-0

Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-

Cat. No.: B15089466
CAS No.: 501650-70-0
M. Wt: 384.3 g/mol
InChI Key: IANNOCKBDJSXHQ-UHFFFAOYSA-N
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Description

This compound features a chloro-substituted acetamide core linked to a benzodioxin ring via a methylthio-phenyl bridge. The sulfur atom in the thioether bridge may enhance lipophilicity and influence metabolic stability . Structural characterization would likely involve NMR, MS, and X-ray crystallography, as seen in analogous compounds .

Properties

CAS No.

501650-70-0

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

2-chloro-N-[2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C17H15Cl2NO3S/c18-7-16(21)20-14-3-1-2-4-15(14)24-9-12-6-13(19)5-11-8-22-10-23-17(11)12/h1-6H,7-10H2,(H,20,21)

InChI Key

IANNOCKBDJSXHQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CSC3=CC=CC=C3NC(=O)CCl)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the thiolation of the intermediate compound to introduce the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chloroacetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzodioxin ring and the thioether linkage plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Functional Group Variations

The target compound shares the 2-chloroacetamide backbone with several pesticidal agents, such as dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) . Key differences include:

  • Benzodioxin vs. Thienyl/Aryl Substituents : The benzodioxin ring in the target compound introduces a rigid, electron-rich aromatic system, contrasting with the flexible thienyl or alkyl-substituted aryl groups in herbicides. This may reduce soil mobility but increase persistence in environmental matrices.
  • Thioether Bridge : The methylthio-phenyl linkage is absent in commercial herbicides, which typically feature ether or alkylamine bridges. The sulfur atom could alter redox reactivity or degradation pathways .

Physicochemical Properties

Melting points (mp) and solubility trends can be inferred from analogs:

Compound mp (°C) Key Substituents Evidence ID
Target compound Not reported Benzodioxin, methylthio-phenyl -
4a (quinoxalinyl derivative) 230–232 Quinoxaline, chlorophenyl
9 (thiazolidinone derivative) 186–187 4-Chlorobenzylidene, methoxyphenyl
Dimethenamid Not reported 3-Thienyl, methoxy-isopropyl

The target’s benzodioxin ring may elevate mp compared to 9 but lower it relative to 4a, which has a planar quinoxaline system favoring crystallization.

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